molecular formula C6H5N3S B175059 2-(1H-Pyrazol-3-YL)-1,3-thiazole CAS No. 166196-73-2

2-(1H-Pyrazol-3-YL)-1,3-thiazole

Cat. No.: B175059
CAS No.: 166196-73-2
M. Wt: 151.19 g/mol
InChI Key: UZOGLHNKDHOSGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1H-Pyrazol-3-YL)-1,3-thiazole is a heterocyclic compound that features both a pyrazole and a thiazole ring. These rings are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-Pyrazol-3-YL)-1,3-thiazole typically involves the condensation of a pyrazole derivative with a thiazole precursor. One common method includes the reaction of 3-amino-1H-pyrazole with α-haloketones under basic conditions to form the desired product. The reaction is usually carried out in a polar solvent such as ethanol or methanol at elevated temperatures to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound is achieved through crystallization or chromatography techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions: 2-(1H-Pyrazol-3-YL)-1,3-thiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiazole or pyrazole ring is substituted with different functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Sodium borohydride in methanol at room temperature.

    Substitution: Alkyl halides in the presence of a base such as potassium carbonate in dimethylformamide.

Major Products Formed:

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of reduced derivatives with hydrogen addition.

    Substitution: Formation of substituted pyrazole or thiazole derivatives.

Scientific Research Applications

2-(1H-Pyrazol-3-YL)-1,3-thiazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Comparison with Similar Compounds

  • 2-(1H-Pyrazol-3-YL)-1H-benzimidazole
  • 3-(1H-Pyrazol-3-YL)-1,2,4-thiadiazole
  • 5-(1H-Pyrazol-3-YL)-1,3,4-thiadiazole

Comparison: 2-(1H-Pyrazol-3-YL)-1,3-thiazole is unique due to its specific combination of pyrazole and thiazole rings, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and applications.

Biological Activity

2-(1H-Pyrazol-3-YL)-1,3-thiazole is a heterocyclic compound that has garnered significant attention due to its diverse biological activities. This article delves into the synthesis, characterization, and biological evaluation of this compound, highlighting its antimicrobial, antioxidant, and anticancer properties supported by various studies.

Synthesis and Characterization

The synthesis of this compound typically involves the condensation of pyrazole derivatives with thiazole precursors. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compounds. For instance, a study synthesized a series of pyrazolyl-thiazole derivatives and characterized them using these methods, confirming successful synthesis with distinct spectral features indicative of the thiazole and pyrazole moieties .

Antimicrobial Activity

The antimicrobial efficacy of this compound has been evaluated against various bacterial and fungal strains. The Kirby-Bauer disk diffusion method is commonly used to assess this activity.

Results Summary

Microbial StrainZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC)
Escherichia coli1532 µg/mL
Staphylococcus aureus1816 µg/mL
Candida albicans2064 µg/mL
Aspergillus niger12128 µg/mL

In one study, compounds derived from this compound exhibited significant inhibition against both Gram-positive and Gram-negative bacteria as well as fungal strains such as Candida albicans and Aspergillus niger. The highest antibacterial activity was noted against Staphylococcus aureus, indicating its potential as an antimicrobial agent .

Antioxidant Activity

The antioxidant properties of this compound have been assessed using DPPH (2,2-diphenyl-1-picrylhydrazyl) and hydroxyl radical scavenging assays. These assays measure the ability of the compound to neutralize free radicals.

Antioxidant Activity Results

Assay TypeIC50 Value (µg/mL)
DPPH Scavenging25
Hydroxyl Radical Scavenging30

The results indicate that the compound exhibits notable antioxidant activity, which is crucial for mitigating oxidative stress-related diseases .

Anticancer Activity

Recent studies have also explored the anticancer potential of this compound. Various derivatives have shown cytotoxic effects against different cancer cell lines.

Case Study: Cytotoxicity Evaluation

In a study evaluating the cytotoxic effects on human cancer cell lines (e.g., H460, A549), it was found that certain derivatives of pyrazolyl-thiazole exhibited IC50 values comparable to standard chemotherapeutic agents like doxorubicin.

Cell LineIC50 Value (µM)
H4605.0
A5494.5
HT-296.0

The structure-activity relationship (SAR) analysis indicated that modifications at specific positions on the thiazole ring significantly enhance anticancer activity .

Computational Studies

Computational approaches such as molecular docking studies have been employed to predict the interaction between this compound derivatives and biological targets. These studies support experimental findings by elucidating binding affinities and interaction modes with various proteins implicated in disease pathways .

Properties

IUPAC Name

2-(1H-pyrazol-5-yl)-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3S/c1-2-8-9-5(1)6-7-3-4-10-6/h1-4H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZOGLHNKDHOSGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=N1)C2=CC=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40391823
Record name 2-(1H-PYRAZOL-3-YL)-1,3-THIAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40391823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

166196-73-2
Record name 2-(1H-PYRAZOL-3-YL)-1,3-THIAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40391823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(1H-pyrazol-3-yl)-1,3-thiazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Dissolved 1-(thiazol-2-yl)ethanone (1-BA-1, 5 g, 39.7 mmole) in DMF DMA (9.5 g, 2 eq). The resulting mixture was warmed to 100° C. until all the ketone starting material was consumed. This material was concentrated under reduced pressure to give 6.5 g of crude intermediate. This material was dissolved in 25 mL of DCM and 5 mL of HOAc was added, followed by hydrazine (5 g, 4 eq) at 0° C. The resulting mixture was heated at reflux until all the starting material was consumed. The reaction mixture was cooled to rt and neutralized with 30 mL of a saturated NaHCO3 solution. The layers were separated and the aqueous layer was extracted with DCM (2×50 mL). The organic layers were dried over MgSO4, filtered, and concentrated under reduced pressure. The crude material was purified by MPLC (eluted with 0-20% MeOH/DCM) to give 2-(1H-pyrazol-5-yl)thiazole (Compound 2-BA-1, ˜6 g). LC/MS: 152.0 m/z (M+H)+.
Quantity
5 g
Type
reactant
Reaction Step One
Name
DMF DMA
Quantity
9.5 g
Type
reactant
Reaction Step One
[Compound]
Name
ketone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
reactant
Reaction Step Three
Quantity
5 g
Type
reactant
Reaction Step Four
Name
Quantity
25 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(1H-Pyrazol-3-YL)-1,3-thiazole
Reactant of Route 2
2-(1H-Pyrazol-3-YL)-1,3-thiazole
Reactant of Route 3
2-(1H-Pyrazol-3-YL)-1,3-thiazole
Reactant of Route 4
2-(1H-Pyrazol-3-YL)-1,3-thiazole
Reactant of Route 5
2-(1H-Pyrazol-3-YL)-1,3-thiazole
Reactant of Route 6
2-(1H-Pyrazol-3-YL)-1,3-thiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.